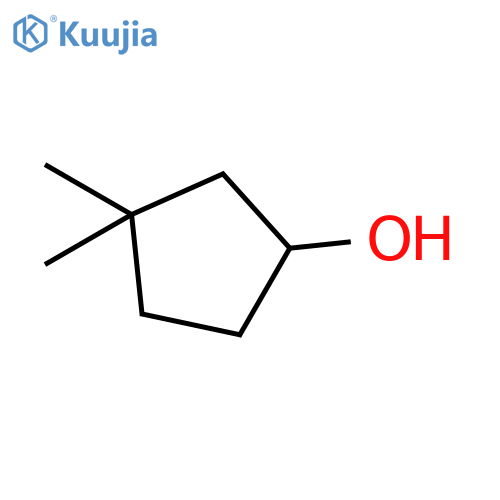Cas no 60670-47-5 (3,3-dimethylcyclopentan-1-ol)

3,3-dimethylcyclopentan-1-ol structure
商品名:3,3-dimethylcyclopentan-1-ol
3,3-dimethylcyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- Cyclopentanol, 3,3-dimethyl-
- 3,3-dimethylCyclopentanol
- 3,3-dimethylcyclopentan-1-ol
- 837-218-8
- 60670-47-5
- (1R)-3,3-dimethylcyclopentanol
- 2485022-38-4
- SCHEMBL743280
- AKOS019265705
- EN300-747106
- AT44482
- DA-04469
-
- インチ: InChI=1S/C7H14O/c1-7(2)4-3-6(8)5-7/h6,8H,3-5H2,1-2H3
- InChIKey: QKFKROULLRFXMV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 114.104465066g/mol
- どういたいしつりょう: 114.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 86.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 20.2Ų
3,3-dimethylcyclopentan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D478583-2mg |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 2mg |
$ 65.00 | 2022-06-05 | ||
| Enamine | EN300-747106-0.05g |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 0.05g |
$166.0 | 2023-01-03 | |
| Aaron | AR00VW1I-100mg |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 100mg |
$366.00 | 2025-02-12 | |
| 1PlusChem | 1P00VVT6-250mg |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 250mg |
$499.00 | 2024-04-22 | |
| 1PlusChem | 1P00VVT6-5g |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 5g |
$2621.00 | 2024-04-22 | |
| A2B Chem LLC | AO86762-1g |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 1g |
$787.00 | 2024-04-19 | |
| A2B Chem LLC | AO86762-100mg |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 100mg |
$297.00 | 2024-04-19 | |
| A2B Chem LLC | AO86762-5g |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 5g |
$2214.00 | 2024-04-19 | |
| A2B Chem LLC | AO86762-10g |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 95% | 10g |
$3266.00 | 2024-04-19 | |
| TRC | D478583-1mg |
3,3-dimethylcyclopentan-1-ol |
60670-47-5 | 1mg |
$ 50.00 | 2022-06-05 |
3,3-dimethylcyclopentan-1-ol 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
60670-47-5 (3,3-dimethylcyclopentan-1-ol) 関連製品
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
